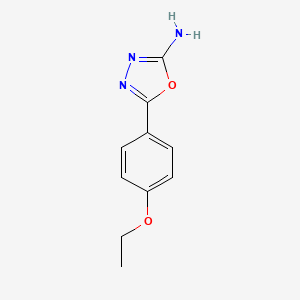

5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine

Descripción general

Descripción

5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that belongs to the class of oxadiazoles

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of 4-ethoxybenzoic acid hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be considered to minimize the environmental impact.

Análisis De Reacciones Químicas

Types of Reactions: 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxadiazole N-oxides.

Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic systems.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the oxadiazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can produce a variety of substituted oxadiazoles with different functional groups.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine. This compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies and Findings

-

Screening Against Cancer Cell Lines :

- In a study published in Molecules, a series of oxadiazole derivatives were synthesized and screened for their anticancer activity against multiple cell lines including leukemia and melanoma. The compound exhibited significant growth inhibition in MDA-MB-435 (melanoma) and K-562 (leukemia) cell lines with growth percentages (GP) indicating potent activity .

- Mechanism of Action :

- Comparative Efficacy :

Other Biological Activities

Beyond its anticancer properties, this compound has potential applications in other therapeutic areas:

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Data Table: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of key enzymes in microbial cells, while its anticancer effects could be due to the induction of apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

- 5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-amine

- 5-(4-Bromophenyl)-1,3,4-oxadiazol-2-amine

- 5-(3-Nitrophenyl)-1,3,4-oxadiazol-2-amine

Comparison: Compared to its analogs, 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. For example, the ethoxy group may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Actividad Biológica

5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological activity, and mechanism of action of this compound, supported by relevant data from various studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of hydrazine derivatives with carboxylic acids or their derivatives under acidic conditions. The resulting oxadiazole ring is then functionalized to enhance its biological properties. The compound's structure can be represented as follows:

Anticancer Properties

Numerous studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Research indicates that compounds in this class can inhibit cancer cell proliferation through various mechanisms.

Case Studies:

- Cell Line Testing: In a study involving multiple cancer cell lines (including MDA-MB-231 for breast cancer and K562 for leukemia), this compound showed significant antiproliferative activity with IC50 values indicating effective inhibition of cell growth at low concentrations .

- Mechanism of Action: The compound is believed to induce apoptosis in cancer cells by activating caspase pathways and inhibiting key proteins involved in cell survival such as EGFR and HDAC .

Structure-Activity Relationship (SAR)

The biological activity of oxadiazole derivatives is often linked to their structural features. Modifications in the aromatic ring or substitutions on the oxadiazole core can significantly affect their potency and selectivity against cancer cells. For instance:

- Substituent Effects: The presence of electron-donating or withdrawing groups on the phenyl ring can enhance or diminish the anticancer activity .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 (Breast) | 12.5 | Induction of apoptosis |

| K562 (Leukemia) | 8.0 | Inhibition of EGFR and HDAC |

| HeLa (Cervical) | 15.0 | Activation of caspases |

| HCT116 (Colon) | 10.0 | Cell cycle arrest at G0-G1 phase |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine, and how are intermediates characterized?

- Methodology : The compound is typically synthesized via cyclization of semicarbazide derivatives with substituted carboxylic acids under acidic conditions (e.g., POCl₃ or H₂SO₄). For example, 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine derivatives are prepared by reacting 4-chlorophenylacetic acid with semicarbazide, followed by cyclization .

- Characterization : Key intermediates are confirmed using FTIR (e.g., NH₂ stretching at ~3270 cm⁻¹, C=N at ~1646 cm⁻¹), ¹H/¹³C NMR (aromatic protons at 7.5–8.7 ppm, NH₂ signals at ~7.4–7.5 ppm), and mass spectrometry (molecular ion peaks matching theoretical values) .

Q. How are the antimicrobial activities of 1,3,4-oxadiazole derivatives evaluated experimentally?

- Assay Design : Antimicrobial activity is tested using the disk diffusion method against Staphylococcus aureus, Escherichia coli, and Candida albicans. Zones of inhibition are measured at concentrations of 75–100 µg/mL and compared to standard antibiotics (e.g., ampicillin). For instance, derivatives like 3d and 3c show inhibition zones of 17 mm and 14 mm against S. aureus at 100 µg/mL .

- Data Interpretation : Activity correlates with substituents; electron-withdrawing groups (e.g., nitro) enhance potency, while bulky groups (e.g., tert-butyl) may reduce bioavailability .

Q. What spectroscopic techniques are essential for confirming the structure of 1,3,4-oxadiazole derivatives?

- Key Techniques :

- FTIR : Identifies functional groups (NH₂, C=N, C-O-C).

- NMR : ¹H NMR distinguishes aromatic protons and NH signals, while ¹³C NMR confirms oxadiazole ring carbons (C2: ~157–158 ppm, C5: ~164–165 ppm) .

- Mass Spectrometry : Validates molecular weight (e.g., m/z 179.154 for C₈H₆FN₃O) .

Advanced Research Questions

Q. How can computational methods like molecular docking be integrated to predict the bioactivity of this compound derivatives?

- Approach : Ligand-receptor interactions are modeled using software like AutoDock Vina. For example, oxadiazole derivatives with pyridine moieties show strong binding to bacterial DNA gyrase (binding energy: −8.2 kcal/mol) due to hydrogen bonding with active-site residues (e.g., ASP-73, THR-165) .

- Validation : Docking results are cross-validated with experimental IC₅₀ values to refine predictive models .

Q. What challenges arise in resolving the crystal structure of 1,3,4-oxadiazole derivatives, and how are they addressed?

- Challenges : Disorder in aromatic substituents, weak hydrogen bonding, and twinning in crystals.

- Solutions : High-resolution X-ray data (e.g., R-factor < 0.05) and refinement using SHELXL. For example, hydrogen bonds (N–H⋯N, d = 2.1 Å) stabilize the 3D network in 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine crystals .

Q. How do structural modifications (e.g., substituent variation) influence the biological activity of 1,3,4-oxadiazole derivatives?

- Case Study : Replacing the ethoxy group with a nitro or trifluoromethyl group increases antibacterial activity (e.g., 5-(4-Nitrophenyl) derivatives show 2× higher potency against E. coli). Conversely, bulky substituents (e.g., tert-butyl) reduce membrane permeability .

- Mechanistic Insight : Electron-withdrawing groups enhance electrophilicity, improving target binding, while hydrophobic groups may improve pharmacokinetics .

Q. How can contradictions in biological activity data between in vitro and in silico studies be resolved?

- Analysis : Discrepancies may arise from solubility issues or off-target effects. For example, a derivative with strong in silico binding to C. albicans ergosterol synthase may show poor in vitro activity due to low solubility.

- Mitigation : Adjust formulations (e.g., PEGylation) or use prodrug strategies to enhance bioavailability .

Q. Methodological Considerations

Q. What are best practices for optimizing reaction yields in the synthesis of 1,3,4-oxadiazoles?

- Guidelines :

- Use anhydrous conditions to prevent hydrolysis of intermediates.

- Optimize cyclization temperature (e.g., 80–100°C for POCl₃-mediated reactions).

- Purify via column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure products .

Q. How is the purity of synthesized compounds validated before biological testing?

- Protocols :

- HPLC with UV detection (λ = 254 nm) to confirm ≥95% purity.

- Elemental analysis (C, H, N) with ≤0.4% deviation from theoretical values .

Propiedades

IUPAC Name |

5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2/c1-2-14-8-5-3-7(4-6-8)9-12-13-10(11)15-9/h3-6H,2H2,1H3,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMYOEVKGOLHINN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368295 | |

| Record name | 5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90840-51-0 | |

| Record name | 5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90840-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Ethoxy-phenyl)-[1,3,4]oxadiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.